Cas no 159811-51-5 (Ulipristal)

Ulipristal is a selective progesterone receptor modulator (SPRM) with high affinity for progesterone receptors, exhibiting both agonist and antagonist activity. It is primarily used for emergency contraception and, in some regions, for managing uterine fibroids. Ulipristal's mechanism involves delaying or inhibiting ovulation by blocking progesterone-dependent follicular rupture. Its key advantages include a longer effective window (up to 120 hours post-intercourse) compared to levonorgestrel-based alternatives and retained efficacy even after ovulation initiation in some cases. The compound demonstrates predictable pharmacokinetics, with rapid absorption and extensive protein binding. Its chemical stability and well-characterized metabolism contribute to reliable clinical performance.
Ulipristal structure
Ulipristal structure
Product name:Ulipristal
CAS No:159811-51-5
MF:C28H35NO3
Molecular Weight:433.5824
MDL:MFCD19443756
CID:203965
PubChem ID:13559281

Ulipristal 化学的及び物理的性質

名前と識別子

    • 19-Norpregna-4,9-diene-3,20-dione,11-[4-(dimethylamino)phenyl]-17-hydroxy-, (11b)-
    • (8S,11R,13S,14S,17R)-17-acetyl-11-(4-(dimethylamino)phenyl)-1,2,7,8,11,12,13,15,16,17-decahydro-17-hydroxy-13-methyl-6H-cyclopenta[a]phenanthren-3(14H)-one
    • (8S,11R,13S,14S,17R)-17-acetyl-11-[4-(dimethylamino)phenyl]-17-hydroxy-13-methyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one
    • Uliprista
    • Ulipristal-d3
    • Ulipristal
    • 6J5J15Q2X8
    • Deacetyl CDB 2914
    • Ulipristal [USAN:INN:BAN]
    • Ulipristal,11beta-[4-(N,N-diMethylaMino)-phenyl]-17alpha-hydroxy-19-norpregna-4,9-diene-3,20-dione
    • (11beta)-11-[4-(Dimethylamino)phenyl]-17-hydroxy-19-norpregna-4,9-diene-3,20-dione
    • CDB 3236
    • Ulipristal acetate InterMediate
    • 11β-[4-(N,N-diMethylaMino)-phenyl]-17α-hydroxy-19-norpregna-4,9-diene-3,20-dione
    • 11beta-[4-(N,N-diMethylaMino)-phenyl]-17alpha-hydroxy-19-norpregna-4,9-diene-3,20-dione
    • 19-Norpregna-4,9-diene-3,20-dione, 17-(acetyloxy)-11-[4-(dimethylamino)phenyl]-, (11β)-
    • (8S,11R,13S,14S,17R)-17-Acetyl-11-(4-(dimethylamino)phenyl)-17-hydroxy-13-methyl-6,7,8,11,12,1
    • 8S,11R,13R,17R)-17-acetyl-11-[4-(dimethylamino)phenyl]-17-hydroxy-13-methyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one
    • Uliprisnil
    • C28H35NO3
    • ellae
    • PGL 4001
    • Ulipristal (USAN/INN)
    • HKDLNTKNLJPAIY-WKWWZUSTSA-N
    • AMX10182
    • D09567
    • UNII-6J5J15Q2X8
    • G03XB02
    • 11beta-[4-(Dimethylamino)phenyl]-17-hydroxy-19-norpregna-4,9-diene-3,20-dione
    • s3081
    • H12074
    • SCHEMBL545159
    • A906751
    • EN300-20385172
    • G03AD02
    • Ulipristal acetate ulipristal
    • 11beta-(4-(Dimethylamino)phenyl)-17-hydroxy-19-norpregna-4,9-diene-3,20-dione
    • DB08867
    • CS-0003658
    • Q27264992
    • AKOS025401807
    • ULIPRISTAL ACETATE ULIPRISTAL [MI]
    • (1R,3aS,3bS,10R,11aS)-1-acetyl-10-[4-(dimethylamino)phenyl]-1-hydroxy-11a-methyl-1H,2H,3H,3aH,3bH,4H,5H,7H,8H,9H,10H,11H,11aH-cyclopenta[a]phenanthren-7-one
    • NS00072051
    • Ulipristal [INN]
    • DTXSID501025842
    • 11-beta-(4-(dimethylamino)phenyl)-17-hydroxy-19-norpregna-4,9-diene-3,20-dione
    • HY-14959
    • (8S,11R,13S,14S,17R)-17-Acetyl-11-(4-dimethylamino-phenyl)-17-hydroxy-13-methyl-1,2,6,7,8,11,12,13,14,15,16,17-dodecahydro-cyclopenta[a]phenanthren-3-one
    • AC-25786
    • ULIPRISTAL [VANDF]
    • ulipristalum
    • 159811-51-5
    • BS-15555
    • RTI-3021-022
    • CDB-3236;Deacetyl CDB-2914
    • 19-Norpregna-4,9-diene-3,20-dione, 11-[4-(dimethylamino)phenyl]-17-hydroxy-, (11beta)-
    • CHEMBL2103846
    • (8S,11R,13S,14S,17R)-17-acetyl-11-(4-(dimethylamino)phenyl)-17-hydroxy-13-methyl-6,7,8,11,12,13,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3(2H)-one
    • CHEBI:177631
    • 17alpha-acetoxy-11beta-(4-N,N-dimethylaminophenyl)-19-norpregna-4,9-diene-3,20-dione
    • VA 2914
    • ULIPRISTAL [USAN]
    • ULIPRISTAL [WHO-DD]
    • ULIPRISTAL [EMA EPAR]
    • CDB-3236
    • Deacetyl CDB-2914
    • Sell Supply Ulipristal Price CAS 159811-51-5 Buy Ulipristal Supplier Seller Manufacturer Factory
    • BRD-K55641198-001-01-0
    • DA-78764
    • MDL: MFCD19443756
    • インチ: 1S/C28H35NO3/c1-17(30)28(32)14-13-25-23-11-7-19-15-21(31)10-12-22(19)26(23)24(16-27(25,28)2)18-5-8-20(9-6-18)29(3)4/h5-6,8-9,15,23-25,32H,7,10-14,16H2,1-4H3/t23-,24+,25-,27-,28-/m0/s1
    • InChIKey: HKDLNTKNLJPAIY-WKWWZUSTSA-N
    • SMILES: O([H])[C@]1(C(C([H])([H])[H])=O)C([H])([H])C([H])([H])[C@@]2([H])[C@]3([H])C([H])([H])C([H])([H])C4=C([H])C(C([H])([H])C([H])([H])C4=C3[C@@]([H])(C3C([H])=C([H])C(=C([H])C=3[H])N(C([H])([H])[H])C([H])([H])[H])C([H])([H])[C@@]21C([H])([H])[H])=O

計算された属性

  • Exact Mass: 433.261694g/mol
  • Surface Charge: 0
  • XLogP3: 2.9
  • 水素結合ドナー数: 1
  • Hydrogen Bond Acceptor Count: 4
  • 回転可能化学結合数: 3
  • Exact Mass: 433.261694g/mol
  • 単一同位体質量: 433.261694g/mol
  • Topological Polar Surface Area: 57.6Ų
  • Heavy Atom Count: 32
  • 複雑さ: 877
  • 同位体原子数: 0
  • 原子立体中心数の決定: 5
  • 未定義の原子立体中心の数: 0
  • Defined Bond Stereocenter Count: 0
  • 不確定化学結合立体中心数: 0
  • Covalently-Bonded Unit Count: 1

じっけんとくせい

  • 密度みつど: 1.20
  • ゆうかいてん: Not available
  • Boiling Point: 638.5±55.0 °C at 760 mmHg
  • フラッシュポイント: 340.0±31.5 °C
  • PSA: 57.61000
  • LogP: 4.97220
  • じょうきあつ: 0.0±2.0 mmHg at 25°C

Ulipristal Security Information

Ulipristal Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
eNovation Chemicals LLC
D320179-50mg
11beta-[4-(N,N-diMethylaMino)-phenyl]-17alpha-hydroxy-19-norpregna-4,9-diene-3,20-dione
159811-51-5 98%
50mg
$425 2024-05-24
SHANG HAI TAO SHU Biotechnology Co., Ltd.
T6713-10mg
Ulipristal
159811-51-5 99.9%
10mg
¥ 1263 2023-09-07
SHANG HAI TAO SHU Biotechnology Co., Ltd.
T6713-1 mL * 10 mM (in DMSO)
Ulipristal
159811-51-5 99.9%
1 mL * 10 mM (in DMSO)
¥ 987 2023-09-07
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R022408-25mg
Ulipristal
159811-51-5 99+%
25mg
¥1129 2024-05-25
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
U95120-50mg
Ulipristal
159811-51-5 99%
50mg
¥4916.0 2024-07-18
eNovation Chemicals LLC
Y1103603-25g
11-[4-(N,N-dimethylamino)-phenyl]-17-hydroxy-19-norpregna-4,9-diene-3,20-dione
159811-51-5 95%
25g
$750 2024-07-28
SHANG HAI TAO SHU Biotechnology Co., Ltd.
T6713-100 mg
Ulipristal
159811-51-5 99.90%
100MG
¥6783.00 2022-02-28
eNovation Chemicals LLC
Y1289878-1g
19-Norpregna-4,9-diene-3,20-dione, 11-[4-(dimethylamino)phenyl]-17-hydroxy-, (11)-
159811-51-5 95%
1g
$610 2023-05-18
SHANG HAI TAO SHU Biotechnology Co., Ltd.
T6713-50 mg
Ulipristal
159811-51-5 99.90%
50mg
¥4083.00 2022-02-28
TRC
U700800-10mg
Ulipristal
159811-51-5
10mg
$ 234.00 2023-09-05

Ulipristal 合成方法

Ulipristal 関連文献

Ulipristalに関する追加情報

Comprehensive Overview of Ulipristal (CAS No. 159811-51-5): Mechanism, Applications, and Emerging Trends

Ulipristal (CAS No. 159811-51-5), a selective progesterone receptor modulator (SPRM), has garnered significant attention in reproductive health and gynecological therapeutics. Marketed under brand names like Ella and Fibristal, this synthetic steroid derivative is primarily recognized for its efficacy in emergency contraception and management of uterine fibroids. Its unique mechanism of action—competitive binding to progesterone receptors—sets it apart from traditional hormonal therapies, making it a subject of ongoing clinical research and patient interest.

The pharmacological profile of Ulipristal acetate (the active metabolite) hinges on its ability to delay or inhibit ovulation, even after the luteinizing hormone (LH) surge has begun. This property addresses a critical gap in emergency contraception options, particularly for women seeking solutions beyond the 72-hour window offered by levonorgestrel-based products. Recent studies highlight its 98% effectiveness when administered within 120 hours post-unprotected intercourse, fueling demand among healthcare providers and patients alike.

Beyond contraception, Ulipristal demonstrates remarkable utility in treating symptomatic uterine fibroids—a condition affecting nearly 70% of women by age 50. As a non-surgical fibroid treatment, it reduces bleeding and shrinks fibroid volume by modulating progesterone-dependent pathways. This application resonates strongly with current trends toward minimally invasive gynecologic interventions, particularly among millennials and Gen Z patients prioritizing fertility preservation.

The compound's molecular structure (C30H37NO4) contributes to its high receptor affinity and prolonged half-life (~32 hours). Unlike earlier SPRMs, Ulipristal exhibits partial agonist activity that minimizes estrogenic side effects—a frequent concern in online patient forums discussing hormone therapy alternatives. Pharmaceutical chemists particularly value its 11β-dimethylamino phenyl substitution, which enhances tissue selectivity in the uterus and ovaries.

Emerging discussions in digital health communities focus on Ulipristal vs. Levonorgestrel comparisons, with many users querying its suitability for breastfeeding women or those with hormonal imbalances. While the drug is contraindicated during pregnancy, its minimal transfer to breast milk (0.02% of maternal dose) makes it a viable option for postpartum contraception—a topic generating substantial engagement on platforms like Reddit's r/birthcontrol.

Quality control of Ulipristal acetate API (Active Pharmaceutical Ingredient) remains crucial, with HPLC-UV methods typically employed to verify the ≥98% purity required for pharmaceutical use. The CAS registry (159811-51-5) facilitates precise identification in global supply chains, especially important given the rise in online pharmacy verification searches. Stability studies confirm its degradation threshold at 40°C/75% RH, informing proper storage conditions for end-users.

Recent patent expirations (2022-2023) have spurred development of generic Ulipristal acetate formulations, with regulatory filings increasing across EMA and FDA jurisdictions. This aligns with growing consumer searches for affordable emergency contraceptives amid global economic pressures. Concurrently, Phase III trials explore its potential in endometriosis—a condition affecting 190 million women worldwide—positioning Ulipristal as a future cornerstone in pelvic pain management.

Environmental impact assessments reveal Ulipristal's rapid photodegradation in aquatic systems (DT50 2.3 days), addressing ecotoxicology concerns prevalent in EU regulatory discussions. This biodegradability profile contrasts with persistent organic pollutants, making it a environmentally conscious choice—an aspect increasingly highlighted in sustainable pharmaceuticals discourse.

From a therapeutic perspective, the drug's ability to maintain regular menstrual cycles (unlike GnRH agonists) while controlling fibroid symptoms has made it a preferred option for working professionals. Digital health trackers now incorporate Ulipristal dosage reminders, reflecting its integration into tech-enabled women's healthcare—a trend accelerated by pandemic-era telehealth adoption.

Ongoing pharmacovigilance studies monitor rare adverse effects like hepatic enzyme elevations, with risk mitigation strategies prominently featured in FDA and EMA pharmacovigilance reports. These transparent safety communications help combat misinformation—a critical need given that 68% of patients research medications online before consultation, as per recent JAMA Network Open data.

The synthesis of Ulipristal acetate typically involves stereoselective Michael addition to a 19-norprogesterone scaffold, followed by chiral resolution—a process refined to achieve industrial-scale production. Process chemists actively optimize routes to reduce palladium catalyst usage, responding to pharmaceutical industry sustainability KPIs.

Global access remains uneven, with Ulipristal availability searches spiking in regions where religious or legal barriers limit emergency contraception. NGOs increasingly highlight its inclusion in WHO Model Lists of Essential Medicines as advocacy tool, particularly in Latin America and Southeast Asia where reproductive health policies face scrutiny.

Cutting-edge research explores Ulipristal's potential in triple-negative breast cancer (TNBC) models, leveraging its antiproliferative effects on progesterone receptor-positive tumor subsets. While preliminary, these studies generate substantial academic interest, evidenced by citation spikes in PubMed Central articles since 2021.

In formulation science, novel Ulipristal delivery systems like biodegradable implants and microneedle patches aim to address compliance challenges—a frequent pain point identified in digital patient sentiment analysis. These innovations align with market shifts toward long-acting reversible contraceptives (LARCs), projected to grow at 6.8% CAGR through 2030.

As precision medicine advances, pharmacogenomic studies investigate CYP3A4 polymorphism effects on Ulipristal metabolism—a key consideration for personalized dosing. Concurrently, AI-driven drug interaction checkers now incorporate its moderate CYP3A4 inhibition potential, particularly relevant for HIV-positive women on antiretroviral regimens.

The compound's unique therapeutic window—effective at 30mg for fibroids versus 30μg for emergency contraception—demonstrates remarkable dose-response versatility. This pharmacological duality continues to inspire research into other selective receptor modulators across therapeutic areas.

Looking ahead, Ulipristal stands at the intersection of reproductive rights, pharmaceutical innovation, and healthcare accessibility. Its evolving role from emergency intervention to chronic condition management mirrors broader shifts toward patient-centered, multi-indication therapies in modern medicine.

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